molecular formula C9H15N3O4 B12109545 Prolylasparagine

Prolylasparagine

Cat. No.: B12109545
M. Wt: 229.23 g/mol
InChI Key: JQOHKCDMINQZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolylasparagine is a dipeptide composed of the amino acids proline and asparagine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolylasparagine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of prolylasparagine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be hydrolyzed by peptidases to release proline and asparagine, which are then utilized in various metabolic pathways . The exact molecular targets and pathways depend on the specific context in which this compound is used.

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

4-amino-4-oxo-2-(pyrrolidine-2-carbonylamino)butanoic acid

InChI

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)

InChI Key

JQOHKCDMINQZRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O

physical_description

Solid

Origin of Product

United States

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